molecular formula C11H9F2N3O3 B2415591 1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1340715-65-2

1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2415591
CAS No.: 1340715-65-2
M. Wt: 269.208
InChI Key: YAYOCWCFTLLTDW-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated aromatic compound is introduced.

    Methoxymethylation: The methoxymethyl group can be introduced using a suitable protecting group strategy, followed by deprotection under mild conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis efficiently.

Chemical Reactions Analysis

1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including its use as an antimicrobial, antifungal, or anticancer agent.

    Industry: It is utilized in the development of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.

    1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a methoxymethyl group, leading to differences in solubility and stability.

    1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Features an amide group instead of a carboxylic acid, which can influence its hydrogen bonding and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-5-(methoxymethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O3/c1-19-5-9-10(11(17)18)14-15-16(9)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYOCWCFTLLTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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